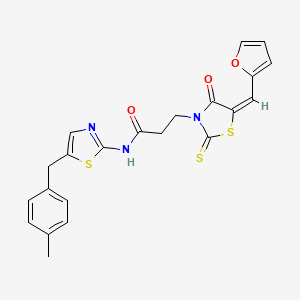![molecular formula C19H17ClF3N3O3S B2376034 1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione CAS No. 338422-37-0](/img/structure/B2376034.png)
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolidine-2,4-diones (Tetramic Acids) and Derivatives:
- Researchers have studied the synthesis of pyrrolidine-2,4-dione (tetramic acid) and its derivatives, including methods involving prolonged heating and the production of anhydro-derivatives (Mulholland, Foster, & Haydock, 1972).
Synthesis and Characterization of Unsymmetrical Schiff Bases:
- Unsymmetrical Schiff bases derived from 3,4-diaminopyridine have been synthesized and characterized, demonstrating the versatility of pyridine derivatives in creating complex molecular structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Functionalized Naphthol[2,3-h] Quinoline-7,12-diones:
- The study explored the synthesis of functionalized naphthol[2,3-h] quinoline-7,12-diones, showcasing the process of creating diverse molecular structures with specific functional groups (Barabanov, Fedenok, & Shvartsberg, 1998).
Synthesis of Substituted Pyridines and Purines with Thiazolidinedione:
- The synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione highlights the compound's application in creating molecules with potential pharmacological properties (Kim et al., 2004).
Synthesis of β-Aminopyrroles and Related Heterocycles:
- A study on the synthesis of various β-aminopyrroles and related heterocycles, including pyrrolo-[3, 2-b] pyridines, has been conducted, demonstrating the utility of the compound in creating diverse heterocyclic structures (Murata, Sugawara, & Ukawa, 1978).
Synthesis and Antioxidant Activity of N-Aminomethyl Derivatives:
- The aminomethylation of related compounds and their evaluation for antioxidant activity suggest potential applications in the development of novel antioxidant agents (Hakobyan et al., 2020).
Synthesis of 3-Acyltetramic Acids:
- This study on the synthesis of 3-acyltetramic acids highlights the compound's role in creating molecules with diverse acyl groups (Jones, Begley, Peterson, & Sumaria, 1990).
Synthesis of Potential Anticancer Agents:
- The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents indicates the relevance of the compound in cancer research (Temple et al., 1983).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3S/c1-29-12-2-4-13(5-3-12)30-15-9-16(27)26(18(15)28)7-6-24-17-14(20)8-11(10-25-17)19(21,22)23/h2-5,8,10,15H,6-7,9H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPVRCZWEUOXDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

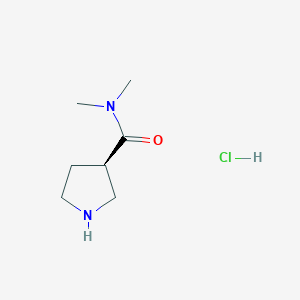

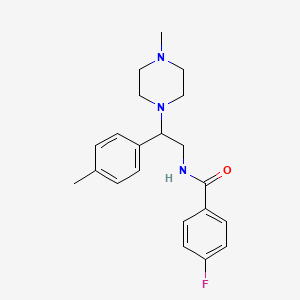

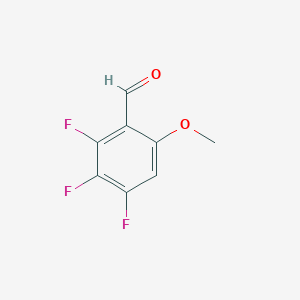

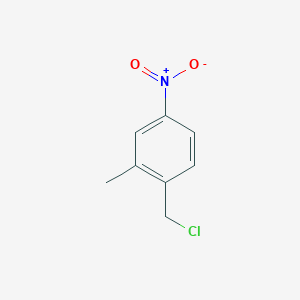
![(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2375962.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)
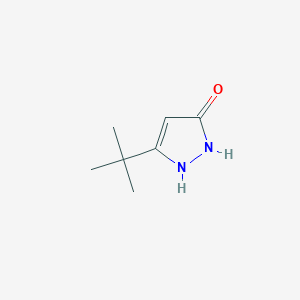
![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid](/img/structure/B2375970.png)

